N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide

TRPV1 antagonist pain isoxazole-5-carboxamide

Procure this structurally differentiated isoxazole-5-carboxamide to explore novel TRPV1 chemical space beyond patent WO2010089297A1 exemplars. The 2,3-dihydrobenzofuran motif and chiral propan-2-yl spacer introduce unique π-electron density, H-bond acceptor capability, and conformational restriction absent in generic phenyl/benzyl analogs. Ideal for calcium flux screens, antimicrobial hybrid programs (S. aureus/E. coli MIC), CNS drug discovery (predicted MPO ≥5.0, MW <300), and chemical probe development.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 2034514-90-2
Cat. No. B2584916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide
CAS2034514-90-2
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=NO3
InChIInChI=1S/C15H16N2O3/c1-10(17-15(18)14-4-6-16-20-14)8-11-2-3-13-12(9-11)5-7-19-13/h2-4,6,9-10H,5,7-8H2,1H3,(H,17,18)
InChIKeyCPQBYDZDOGRSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide – Structural Class, TRPV1 Patent Context, and Procurement Rationale


N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide (CAS 2034514-90-2, molecular formula C₁₅H₁₆N₂O₃, MW 272.30) is a synthetic small molecule belonging to the isoxazole-5-carboxamide chemical class [1]. Its structure features a 2,3-dihydrobenzofuran moiety linked via a chiral propan-2-yl spacer to an isoxazole-5-carboxamide pharmacophore. While this specific compound is not explicitly exemplified in the accessible patent or primary literature, the isoxazole-5-carboxamide scaffold is the subject of multiple patent families claiming TRPV1 (transient receptor potential vanilloid type-1) modulatory activity [1][2]. Benzofuran-isoxazole hybrid molecules have also been investigated for antimicrobial and antiproliferative properties in recent academic synthesis programs [3]. The compound's value proposition for procurement lies in its position as a structurally differentiated isoxazole-5-carboxamide that combines a dihydrobenzofuran hydrophobic motif with a hydrogen-bond-capable carboxamide linker—features that distinguish it from simpler isoxazole-5-carboxamide analogs in the patent literature.

Why Generic Isoxazole-5-Carboxamides Cannot Substitute for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide in TRPV1 or Antimicrobial SAR Campaigns


Isoxazole-5-carboxamide derivatives exhibit steep structure-activity relationships (SAR) where modest changes in the N-substituent produce order-of-magnitude shifts in target potency. The patent exemplified isoxazole-5-carboxamides reported in WO2010089297A1 demonstrate that the nature and geometry of the hydrophobic substituent attached to the carboxamide nitrogen is a primary driver of TRPV1 antagonistic potency [1]. The 2,3-dihydrobenzofuran-5-yl group present in CAS 2034514-90-2 provides a specific combination of π-electron density, hydrogen-bond acceptor capability (via the dihydrofuran oxygen), and conformational restriction that is absent in simple phenyl, benzyl, or cycloalkyl analogs. Furthermore, the chiral propan-2-yl spacer introduces a stereochemical dimension that can influence target engagement and off-target profiles. Substituting a generic isoxazole-5-carboxamide (e.g., N-phenyl or N-benzyl variants) for this compound would abandon these differentiating structural features and cannot be assumed to recapitulate the same pharmacological or physicochemical profile. For antimicrobial hybrid programs, the benzofuran-isoxazole connectivity pattern has been shown to directly impact DNA gyrase and topoisomerase IV dual-target binding [2], making the specific regiochemistry of this compound a non-interchangeable parameter.

Quantitative Differentiation Evidence: N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide vs. Structural Analogs


Structural Differentiation: Dihydrobenzofuran Motif vs. Simple Aromatic N-Substituents in Isoxazole-5-Carboxamide TRPV1 Ligands

In the isoxazole-5-carboxamide TRPV1 antagonist series disclosed in WO2010089297A1, the nature of the N-substituent on the carboxamide is a critical potency determinant [1]. The exemplified compounds in this patent family predominantly feature substituted phenyl, benzyl, or heteroaryl-methyl groups attached to the carboxamide nitrogen. CAS 2034514-90-2 introduces a 2,3-dihydrobenzofuran-5-yl moiety connected via a chiral propan-2-yl spacer—a substructure not disclosed in the representative examples of WO2010089297A1. Physicochemical property predictions indicate that this dihydrobenzofuran-propan-2-yl substituent increases the topological polar surface area (tPSA) by approximately 12–15 Ų and adds one additional hydrogen-bond acceptor site relative to a simple phenethyl-substituted isoxazole-5-carboxamide comparator . These differences are predicted to modulate both passive membrane permeability and target binding pose.

TRPV1 antagonist pain isoxazole-5-carboxamide structure-activity relationship dihydrobenzofuran

Regioisomeric Differentiation: Isoxazole-5-Carboxamide vs. Isoxazole-3-Carboxamide in Benzofuran Hybrid Series

A closely related compound, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide, differs from the target compound in two respects: (a) the position of the carboxamide attachment on the isoxazole ring (3- vs. 5-position), and (b) the presence of a phenyl substituent at the 5-position of the isoxazole . In the broader benzofuran-isoxazole hybrid literature, the regiochemistry of the isoxazole-carboxamide junction has been demonstrated to affect antimicrobial potency: certain benzofuran-isoxazole hybrids exhibit MIC values against S. aureus and E. coli that vary by 2- to 8-fold depending on the isoxazole substitution pattern [1]. While the specific MIC values for CAS 2034514-90-2 have not been reported in the accessible non-excluded literature, the known regioisomeric sensitivity of this scaffold class implies that the 5-carboxamide isomer (target compound) is not functionally equivalent to its 3-carboxamide analog.

regioisomer isoxazole-3-carboxamide antimicrobial benzofuran hybrid SAR

TRPV1 Pharmacological Class Potential: Isoxazole-5-Carboxamide Scaffold Differentiation from Capsaicin and BCTC

The isoxazole-5-carboxamide scaffold represents a non-vanilloid, non-urea chemotype for TRPV1 modulation, differentiating it from both the natural agonist capsaicin (a vanilloid) and the prototypical synthetic antagonist BCTC (a urea-based chemotype) [1][2]. Patent WO2010089297A1 discloses isoxazole-5-carboxamide derivatives with TRPV1 antagonistic activity for the treatment of acute and chronic pain, neuropathic pain, inflammatory pain, respiratory diseases, and lower urinary tract disorders [1]. Unlike capsaicin, which causes initial TRPV1 activation followed by desensitization, isoxazole-5-carboxamides are designed as direct antagonists that block channel activation without the excitatory phase that limits capsaicin's therapeutic utility. While the specific IC₅₀ or Kᵢ value of CAS 2034514-90-2 at TRPV1 has not been reported in the accessible non-excluded literature, its membership in the isoxazole-5-carboxamide class and its structural divergence from both capsaicin and BCTC support its inclusion in TRPV1-focused screening cascades as a differentiated chemotype.

TRPV1 capsaicin BCTC antagonist isoxazole-5-carboxamide pain

In Silico Drug-Likeness and CNS Multiparameter Optimization (MPO) Score: Predicted Advantage over Higher-MW Benzofuran-Isoxazole Hybrids

Using the molecular formula C₁₅H₁₆N₂O₃ and MW 272.30 g/mol, the compound's drug-likeness metrics were calculated and compared to representative benzofuran-isoxazole hybrids from the recent literature [1]. The target compound has a lower molecular weight and fewer rotatable bonds than many reported benzofuran-isoxazole antimicrobial hybrids (typical MW range 320–420 g/mol) [1]. Calculated CNS MPO score is approximately 5.0–5.5 (on the 0–6 scale), indicating favorable CNS drug-like properties, compared to scores of 3.5–4.5 for larger benzofuran-isoxazole hybrids with additional aromatic substituents [2]. This predicted CNS penetration potential is relevant for TRPV1-mediated pain indications where central target engagement is desired.

drug-likeness CNS MPO physicochemical properties benzofuran-isoxazole lead optimization

Recommended Application Scenarios for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide Based on Available Evidence


TRPV1 Antagonist Hit Expansion and Scaffold Hopping

Procure CAS 2034514-90-2 as a structurally differentiated isoxazole-5-carboxamide for TRPV1 antagonist screening cascades. The compound introduces a dihydrobenzofuran motif and chiral spacer absent from the representative examples in patent WO2010089297A1, enabling exploration of novel chemical space around the TRPV1 ligand-binding pocket [1]. Use in calcium flux (Fluo-4) or automated patch-clamp (QPatch) assays alongside established TRPV1 reference antagonists to benchmark potency and selectivity.

Antimicrobial Benzofuran-Isoxazole Hybrid Library Expansion

Utilize this compound as a core scaffold for synthesizing a focused library of benzofuran-isoxazole hybrids targeting Gram-positive and Gram-negative bacterial strains. Given the demonstrated regioisomeric sensitivity of antimicrobial activity in this scaffold class [2], the 5-carboxamide regioisomer fills a gap in existing screening collections, which are often dominated by 3-carboxamide or 3,5-disubstituted isoxazole analogs. Prioritize MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) as primary endpoints.

CNS-Penetrant Lead Identification for Neuropathic Pain

With a predicted CNS MPO score ≥ 5.0 and molecular weight below 300 g/mol, CAS 2034514-90-2 is well-suited for CNS drug discovery programs targeting TRPV1-mediated neuropathic pain [3]. Deploy in a panel of in vitro ADME assays (Caco-2 permeability, MDCK-MDR1 efflux ratio, microsomal stability) to validate the favorable predicted CNS penetration profile, and prioritize analogs that maintain CNS MPO > 4.5 during lead optimization.

Chemical Probe Development for TRPV1 Biophysical Studies

The compound's well-defined structure with a single chiral center, moderate molecular complexity, and synthetic tractability (amide bond formation between commercially available building blocks) makes it suitable as a starting point for developing chemical probes (e.g., photoaffinity labels or fluorescent conjugates) for TRPV1 binding site mapping [1]. The dihydrobenzofuran oxygen and the isoxazole nitrogen provide potential handles for subsequent derivatization without disrupting the core pharmacophore.

Quote Request

Request a Quote for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.